2-(2,4,6-Trifluorophenyl)acetaldehyde 2-(2,4,6-Trifluorophenyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 111991-19-6
VCID: VC20869969
InChI: InChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2
SMILES: C1=C(C=C(C(=C1F)CC=O)F)F
Molecular Formula: C8H5F3O
Molecular Weight: 174.12 g/mol

2-(2,4,6-Trifluorophenyl)acetaldehyde

CAS No.: 111991-19-6

Cat. No.: VC20869969

Molecular Formula: C8H5F3O

Molecular Weight: 174.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4,6-Trifluorophenyl)acetaldehyde - 111991-19-6

Specification

CAS No. 111991-19-6
Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
IUPAC Name 2-(2,4,6-trifluorophenyl)acetaldehyde
Standard InChI InChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2
Standard InChI Key FHVNVODIGXAGOT-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)CC=O)F)F
Canonical SMILES C1=C(C=C(C(=C1F)CC=O)F)F

Introduction

Chemical Identity and Structure

2-(2,4,6-Trifluorophenyl)acetaldehyde is an organofluorine compound characterized by a benzene ring with fluorine atoms at positions 2, 4, and 6, connected to an acetaldehyde functional group. The compound has a molecular formula of C8H5F3O and a molecular weight of 174.12 g/mol . The presence of three fluorine atoms on the aromatic ring significantly influences the compound's electronic properties, reactivity, and potential applications in organic synthesis.

The compound is identified by CAS registry number 111991-19-6 and can be represented by several structural identifiers . Its chemical structure features a benzene ring with fluorine atoms at the ortho, para, and ortho positions (2,4,6), with an acetaldehyde group (-CH2CHO) attached directly to the ring. This specific arrangement of fluorine atoms around the aromatic ring creates a unique electronic environment that distinguishes it from other fluorinated phenylacetaldehydes.

Structural Identifiers

The chemical structure of 2-(2,4,6-Trifluorophenyl)acetaldehyde can be represented through various chemical notation systems:

Identifier TypeValue
IUPAC Name2-(2,4,6-trifluorophenyl)acetaldehyde
Molecular FormulaC8H5F3O
SMILES NotationC1=C(C=C(C(=C1F)CC=O)F)F
InChIInChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2
InChIKeyFHVNVODIGXAGOT-UHFFFAOYSA-N

These structural identifiers provide unambiguous ways to represent and identify the compound in chemical databases and literature .

Physical and Chemical Properties

The physical and chemical properties of 2-(2,4,6-Trifluorophenyl)acetaldehyde are influenced by the presence of both the fluorinated aromatic ring and the reactive aldehyde functional group. While comprehensive experimental data specific to this compound is limited in the available literature, its properties can be inferred from similar fluorinated aromatic compounds and general principles of organofluorine chemistry.

Physical Properties

The available data suggests the following physical properties for 2-(2,4,6-Trifluorophenyl)acetaldehyde:

PropertyValueSource
Physical StateNot specified (likely liquid)
Molecular Weight174.12 g/mol
ColorNot specified
SolubilityLikely soluble in organic solvents, limited water solubilityInferred
Melting PointNot reported
Boiling PointNot reported

The compound likely shares characteristics with similar fluorinated aromatic compounds, including limited water solubility and good solubility in organic solvents such as methanol, ethanol, acetone, and halogenated solvents.

Chemical Properties

The chemical properties of 2-(2,4,6-Trifluorophenyl)acetaldehyde are determined by two key structural features:

  • The electron-withdrawing effect of the three fluorine atoms on the aromatic ring, which decreases electron density and influences reactivity

  • The reactive aldehyde group, which can participate in various chemical transformations

These properties suggest that the compound would engage in typical aldehyde reactions, potentially modified by the electronic effects of the fluorinated ring. Key reactions would likely include:

  • Reduction to the corresponding alcohol

  • Oxidation to carboxylic acid

  • Nucleophilic addition reactions

  • Condensation reactions

  • Acetal/ketal formation

  • Aldol reactions

The compound may demonstrate enhanced electrophilicity at the aldehyde carbon due to the electron-withdrawing effect of the fluorinated ring .

Related Fluorinated Compounds

The properties and applications of 2-(2,4,6-Trifluorophenyl)acetaldehyde can be better understood through comparison with structurally related compounds.

Isomeric Variants

2-(2,4,5-Trifluorophenyl)acetaldehyde, an isomeric variant with fluorine atoms at positions 2, 4, and 5 of the phenyl ring, has been more extensively documented . This compound shares similar physical properties but may exhibit different electronic effects and reactivity patterns due to the altered position of one fluorine atom. The 2,4,5-trifluoro isomer has CAS number 111991-20-9 and has been utilized in various synthetic applications .

Functional Derivatives

Several functionally related compounds offer insights into potential modifications and applications:

  • 2-(2,4,6-Trifluoroanilino)acetaldehyde: This nitrogen-containing derivative (CAS 168941947) represents a structural modification that could exhibit different reactivity and biological properties .

  • 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde: This related compound features trifluoromethyl groups rather than fluorine atoms directly on the ring, potentially demonstrating how different fluorination patterns affect properties and applications.

  • 2,4,6-Trifluorophenylacetic acid: The corresponding carboxylic acid represents a potential synthetic precursor or metabolic product of the title compound .

Comparative Properties

The table below compares key properties of 2-(2,4,6-Trifluorophenyl)acetaldehyde with related compounds:

CompoundMolecular FormulaMolecular WeightCAS NumberKey Structural Difference
2-(2,4,6-Trifluorophenyl)acetaldehydeC8H5F3O174.12111991-19-6Standard reference compound
2-(2,4,5-Trifluorophenyl)acetaldehydeC8H5F3O174.12111991-20-9Fluorine at positions 2,4,5
2-(2,4,6-Trifluoroanilino)acetaldehydeC8H6F3NO189.13168941947Contains amino linkage
2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehydeC10H6F6O256.14Not specifiedContains CF3 groups

This comparison illustrates how subtle structural changes can influence the properties and potential applications of these fluorinated compounds .

Chemical Transformations and Reactions

The reactivity of 2-(2,4,6-Trifluorophenyl)acetaldehyde is primarily determined by the aldehyde functional group, with the electronic influence of the trifluorophenyl moiety modifying its reactivity compared to non-fluorinated analogs.

Acetalization Reactions

Aldehydes readily undergo acetalization reactions, and 2-(2,4,6-Trifluorophenyl)acetaldehyde would likely participate in such transformations. A simple and versatile method for the formation of acetals involves treating aldehydes with alcohols in the presence of catalytic amounts of acid . For this compound, reaction with methanol under acidic conditions would yield the corresponding dimethyl acetal:

2-(2,4,6-Trifluorophenyl)acetaldehyde + 2CH3OH → 2-(2,4,6-Trifluorophenyl)acetaldehyde dimethyl acetal + H2O

This reaction could be catalyzed by hydrochloric acid (0.1 mol%) at ambient temperature, similar to procedures described for other aldehydes .

Reduction Reactions

The aldehyde group can undergo reduction to yield the corresponding primary alcohol. This transformation could be accomplished through:

  • Chemical reduction: Using reducing agents such as sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

  • Enzymatic reduction: Phenylacetaldehyde reductase (PAR) has been demonstrated to catalyze the reduction of various aryl aldehydes to the corresponding alcohols, potentially with high stereoselectivity. This approach could be valuable for producing chiral alcohols from 2-(2,4,6-Trifluorophenyl)acetaldehyde .

Condensation Reactions

The carbonyl group in 2-(2,4,6-Trifluorophenyl)acetaldehyde can participate in various condensation reactions:

  • Aldol condensation: Reaction with ketones under basic conditions (e.g., Ca(OH)2 as catalyst) could yield α,β-unsaturated ketones .

  • Claisen-Schmidt condensation: Condensation with methyl ketones could produce chalcone derivatives .

  • Wittig and related reactions: Reaction with phosphonium ylides could produce alkenes with defined stereochemistry.

The electron-withdrawing nature of the trifluorophenyl group would likely enhance the electrophilicity of the carbonyl carbon, potentially accelerating these condensation reactions compared to non-fluorinated analogs.

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